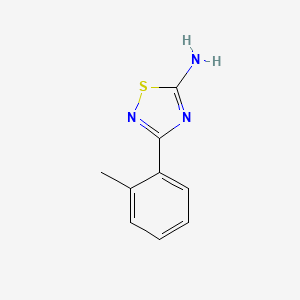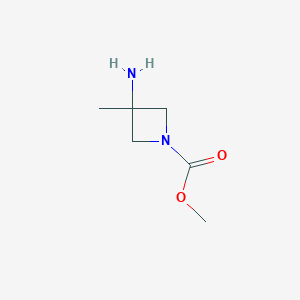
Methyl (2S,3S)-2-benzamido-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamido group and a phenyl group attached to a butanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis
Starting Materials: L-phenylalanine, benzoyl chloride, methanol.
Reaction Conditions: The synthesis typically involves the protection of the amino group of L-phenylalanine, followed by esterification with methanol in the presence of an acid catalyst. The benzoyl group is then introduced using benzoyl chloride under basic conditions.
-
Industrial Production Methods
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same steps as laboratory synthesis but optimized for scale, including the use of automated systems for reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction can convert the ester group to an alcohol or reduce the benzamido group to an amine.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Conditions: Often carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the ester group with other functional groups like amides or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Methyl (2S,3S)-2-benzamido-3-phenylbutanoate is used as a chiral building block in the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: This compound is used to study the inhibition of enzymes that interact with benzamido and phenyl groups, providing insights into enzyme-substrate interactions.
Medicine
Drug Development: It serves as a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological and inflammatory pathways.
Industry
Material Science: :
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl (2S,3S)-2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16-/m0/s1 |
InChI Key |
JSXFPMYQZNZLNU-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)





![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

